benzyl(1,3-thiazol-5-ylmethyl)amine
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Description
Benzyl(1,3-thiazol-5-ylmethyl)amine is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . The compound has a molecular weight of 204.29 . It is a derivative of thiazole, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . These methods aim to improve the selectivity, purity, product yield and pharmacokinetic activity of the synthesized compounds .Molecular Structure Analysis
The molecular formula of this compound is C11H12N2S . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a liquid . The compound’s exact physical and chemical properties are not detailed in the retrieved sources.Safety and Hazards
The safety data sheet for a similar compound, 1,3-Thiazol-5-ylmethylamine dihydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Thiazole derivatives, including benzyl(1,3-thiazol-5-ylmethyl)amine, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl(1,3-thiazol-5-ylmethyl)amine involves the reaction of benzylamine with 1,3-thiazole-5-carboxaldehyde in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Benzylamine", "1,3-thiazole-5-carboxaldehyde", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add 1,3-thiazole-5-carboxaldehyde to a solution of benzylamine in a suitable solvent (e.g. ethanol)", "Add a reducing agent (e.g. sodium borohydride) to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS No. |
355008-63-8 |
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2 |
InChI Key |
CLKFVCVNPULACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CS2 |
Purity |
95 |
Origin of Product |
United States |
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